Hexanediamide, N,N'-bis(2-furanylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediamide, N,N’-bis(2-furanylmethyl)- is an organic compound with the molecular formula C16H20N2O4. It features a hexanediamide backbone with two furanylmethyl groups attached to the nitrogen atoms. This compound is known for its unique chemical structure, which includes aromatic furan rings and amide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N,N’-bis(2-furanylmethyl)- typically involves the reaction of hexanediamine with furfural. The reaction proceeds through a condensation mechanism, where the amine groups of hexanediamine react with the aldehyde groups of furfural to form the desired product. The reaction is usually carried out under acidic or basic conditions to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of Hexanediamide, N,N’-bis(2-furanylmethyl)- can be optimized using continuous-flow synthesis techniques. This method enhances the reaction rate and product yield by improving mass transfer and reaction kinetics. The reaction is conducted in a micro fixed-bed reactor, often using a catalyst such as 5% Pt/C to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hexanediamide, N,N’-bis(2-furanylmethyl)- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexanediamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Hexanediamide, N,N’-bis(2-furanylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which Hexanediamide, N,N’-bis(2-furanylmethyl)- exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexanediamide, N,N’-di-benzoyloxy: Known for its antitumor and anaphylactic activities.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of hindered amine light stabilizers.
Uniqueness
Hexanediamide, N,N’-bis(2-furanylmethyl)- is unique due to its combination of furan rings and amide functionalities, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61190-71-4 |
---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)hexanediamide |
InChI |
InChI=1S/C16H20N2O4/c19-15(17-11-13-5-3-9-21-13)7-1-2-8-16(20)18-12-14-6-4-10-22-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
XEETWTQHPJBVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.